4-Bromo-5-chloro-2-methyltriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

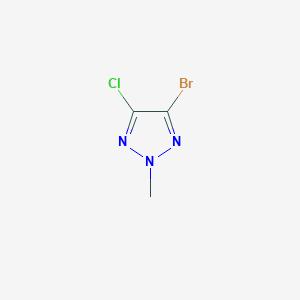

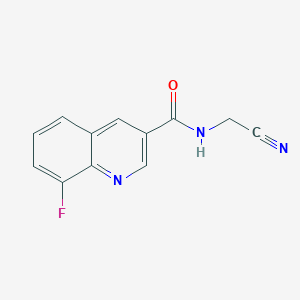

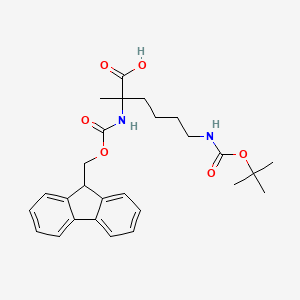

“4-Bromo-5-chloro-2-methyltriazole” is a chemical compound with the molecular formula C3H3BrClN3 and a molecular weight of 196.431.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-Bromo-5-chloro-2-methyltriazole”. However, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, was synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization2.Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloro-2-methyltriazole” is not explicitly mentioned in the search results. However, given its molecular formula, it contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The bromo and chloro groups are likely attached to different carbon atoms in the ring, and the methyl group is likely attached to a nitrogen atom.Chemical Reactions Analysis

Specific chemical reactions involving “4-Bromo-5-chloro-2-methyltriazole” were not found in the search results. However, bromo and chloro groups are typically good leaving groups, suggesting that this compound could participate in substitution reactions. The presence of the triazole ring also suggests potential participation in reactions typical of heterocyclic compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-5-chloro-2-methyltriazole” are not explicitly mentioned in the search results. However, based on its structure, it is likely to be a solid at room temperature and may have properties typical of halogenated heterocyclic compounds.科学的研究の応用

Corrosion Inhibition

4-Bromo-5-chloro-2-methyltriazole derivatives have been researched for their potential as corrosion inhibitors. One study explored the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces to protect against corrosion and dissolution in hydrochloric acid solutions. The effectiveness of these inhibitors was assessed through weight loss and electrochemical techniques, revealing that certain derivatives significantly increase the corrosion resistance of mild steel (Bentiss et al., 2007). Furthermore, another study focused on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrating its high efficiency in preventing mild steel corrosion in acidic media, highlighting the role of triazole derivatives in corrosion protection (Lagrenée et al., 2002).

Synthesis and Biological Activity

Research into 4-Bromo-5-chloro-2-methyltriazole derivatives extends into the synthesis of compounds with potential biological activities. Studies have reported the synthesis of triazole derivatives with anti-inflammatory and molluscicidal activities. These compounds show significant potential in developing new therapeutic agents (El Shehry et al., 2010). Another investigation into 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol demonstrated anti-lipase and anti-urease activities, indicating the versatility of triazole derivatives in medicinal chemistry (Bekircan et al., 2014).

Safety And Hazards

Specific safety and hazard information for “4-Bromo-5-chloro-2-methyltriazole” was not found in the search results. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe handling procedures.

将来の方向性

The future directions for “4-Bromo-5-chloro-2-methyltriazole” are not specified in the search results. Its potential uses would depend on the specific properties of this compound, which could be determined through further research and experimentation.

Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or databases.

特性

IUPAC Name |

4-bromo-5-chloro-2-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClN3/c1-8-6-2(4)3(5)7-8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCGBZGKIQQSMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-2-methyltriazole | |

CAS RN |

1415030-04-4 |

Source

|

| Record name | 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)

![Benzo[d]thiazol-6-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2953390.png)

![N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline](/img/structure/B2953398.png)

![2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2953400.png)

![(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2953402.png)